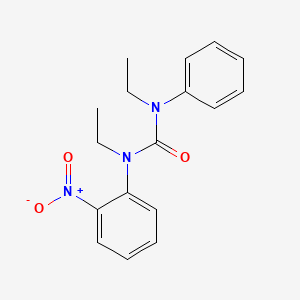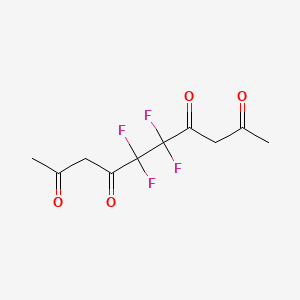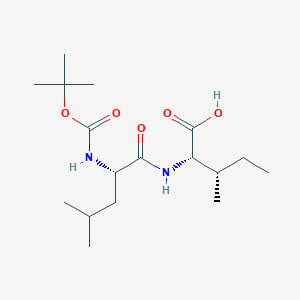
N,N'-Diethyl-N-(2-nitrophenyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of both nitrophenyl and phenyl groups attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea typically involves the reaction of N,N’-diethylurea with 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: N,N’-diethylurea is prepared by reacting diethylamine with phosgene.
Step 2: The prepared N,N’-diethylurea is then reacted with 2-nitroaniline in the presence of a catalyst such as triethylamine.
Step 3: The reaction mixture is heated to a specific temperature (usually around 80-100°C) for several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as a solvent.
Major Products Formed
Reduction: N,N’-Diethyl-N-(2-aminophenyl)-N’-phenylurea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Diethylamine, aniline, carbon dioxide.
Aplicaciones Científicas De Investigación
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitrophenyl and phenyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diethyl-N-(4-nitrophenyl)-N’-phenylurea: Similar structure but with the nitro group at the 4-position.
N,N’-Diethyl-N-(2,4-dinitrophenyl)-N’-phenylurea: Contains an additional nitro group at the 4-position.
N,N’-Diethyl-N-(2-nitrophenyl)-N’-methylurea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is unique due to the specific positioning of the nitro group at the 2-position, which can influence its reactivity and interaction with molecular targets. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
64181-79-9 |
|---|---|
Fórmula molecular |
C17H19N3O3 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
1,3-diethyl-1-(2-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C17H19N3O3/c1-3-18(14-10-6-5-7-11-14)17(21)19(4-2)15-12-8-9-13-16(15)20(22)23/h5-13H,3-4H2,1-2H3 |
Clave InChI |
GCTCMNPRTASRSE-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)



![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)






